molecular formula C6H6ClNO2S2 B11815519 Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate

Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate

Cat. No.: B11815519
M. Wt: 223.7 g/mol
InChI Key: CKYYAYRVGGMEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with chlorinating agents. One common method includes the chlorination of 2-(methylthio)thiazole-5-carboxylic acid followed by esterification to form the methyl ester . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques like crystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the synthesis of essential biomolecules and disrupt cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-thiazolecarboxylate
  • 2,4-Disubstituted thiazoles
  • Thiazole derivatives with varying substituents at the 2 and 4 positions

Uniqueness

Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methylthio group on the thiazole ring makes it particularly effective in certain reactions and applications compared to other thiazole derivatives .

Properties

IUPAC Name

methyl 4-chloro-2-methylsulfanyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYYAYRVGGMEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.